molecular formula C9H12N2O2S B14745140 Piperidine, 1-(3-nitro-2-thienyl)- CAS No. 2160-58-9

Piperidine, 1-(3-nitro-2-thienyl)-

Cat. No.: B14745140
CAS No.: 2160-58-9
M. Wt: 212.27 g/mol
InChI Key: FTBRGXJNTXLNOP-UHFFFAOYSA-N
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Description

Piperidine, 1-(3-nitro-2-thienyl)- (CAS: 2160-58-9) is a heterocyclic compound featuring a piperidine ring substituted at the 2-position of a thiophene ring, which itself bears a nitro group at the 3-position. Its molecular formula is C₉H₁₂N₂O₂S, with a molecular weight of 212.27 g/mol.

Properties

CAS No.

2160-58-9

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

1-(3-nitrothiophen-2-yl)piperidine

InChI

InChI=1S/C9H12N2O2S/c12-11(13)8-4-7-14-9(8)10-5-2-1-3-6-10/h4,7H,1-3,5-6H2

InChI Key

FTBRGXJNTXLNOP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=CS2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(3-nitro-2-thienyl)- typically involves the nitration of a thienyl-substituted piperidine. One common method includes the reaction of 1-(2-thienyl)piperidine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the desired position on the thienyl ring.

Industrial Production Methods

Industrial production of Piperidine, 1-(3-nitro-2-thienyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(3-nitro-2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

    Cyclization: Acid or base catalysts, depending on the specific reaction.

Major Products Formed

    Reduction: 1-(3-amino-2-thienyl)piperidine.

    Substitution: Various substituted thienyl-piperidine derivatives.

    Cyclization: Polycyclic heterocycles with potential biological activity.

Scientific Research Applications

Piperidine, 1-(3-nitro-2-thienyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Piperidine, 1-(3-nitro-2-thienyl)- depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity. The thienyl group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The presence and position of substituents significantly influence molecular properties. Below is a comparative analysis:

Compound Name Molecular Formula Key Substituents Physicochemical Properties/Notes References
1-(3-Nitro-2-thienyl)piperidine C₉H₁₂N₂O₂S 3-NO₂, 2-thienyl, piperidine High polarity due to nitro group; potential CNS activity inferred from analogs
1-(2-Thienyl)piperidine C₉H₁₃NS 2-thienyl, piperidine Lower polarity; aromatic sulfur enhances metabolic stability
Phencyclidine (PCP) C₁₇H₂₅N Phenyl, cyclohexyl, piperidine High lipophilicity; NMDA receptor antagonism
1-(1,2-Diphenylethyl)piperidine (Diphenidine) C₁₉H₂₃N Diphenyl, ethyl, piperidine NMDA antagonism; reduced conformational rigidity vs. PCP
3-Fluoro-PCP C₁₇H₂₄FN 3-Fluorophenyl, cyclohexyl Enhanced binding affinity vs. PCP due to fluorine

Key Observations :

  • Thiophene vs. Phenyl : Thiophene-containing compounds (e.g., 1-(2-thienyl)piperidine ) exhibit distinct electronic and metabolic profiles compared to phenyl-substituted analogs (e.g., PCP) due to sulfur's electronegativity and metabolic pathways .
  • Pharmacological Trends : NMDA antagonists like PCP and diphenidine share piperidine moieties but differ in substituent-driven receptor affinity. The nitro group may shift target selectivity, though direct evidence is lacking .

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